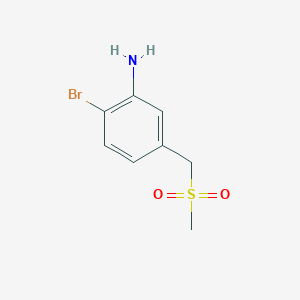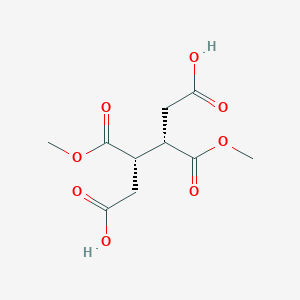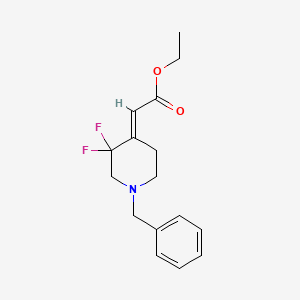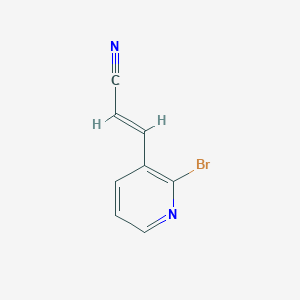![molecular formula C9H18Cl3N3 B7972487 [3,5-Bis(azaniumylmethyl)phenyl]methylazanium;trichloride](/img/structure/B7972487.png)
[3,5-Bis(azaniumylmethyl)phenyl]methylazanium;trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-Bis(azaniumylmethyl)phenyl]methylazanium;trichloride: is a chemical compound with a complex structure that includes multiple azaniumylmethyl groups attached to a phenyl ring, along with a trichloride counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(azaniumylmethyl)phenyl]methylazanium;trichloride typically involves the reaction of a precursor compound with azaniumylmethyl groups under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to facilitate the formation of the trichloride salt. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. The industrial process may also include steps for purification and crystallization to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
[3,5-Bis(azaniumylmethyl)phenyl]methylazanium;trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.
Substitution: The azaniumylmethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.
Major Products
The major products formed from the reactions of [3,5-Bis(azaniumylmethyl)phenyl]methylazanium;trichlor
Properties
IUPAC Name |
[3,5-bis(azaniumylmethyl)phenyl]methylazanium;trichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.3ClH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h1-3H,4-6,10-12H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLBOWCVKXIACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C[NH3+])C[NH3+])C[NH3+].[Cl-].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7972409.png)
![2-[2-Chloro-5-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7972420.png)
![2-[4-Chloro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7972424.png)
![2-[3-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7972428.png)
![2-[2-Fluoro-5-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7972433.png)


![(3aR,6R,6aR)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B7972468.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B7972470.png)

![(2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.02,9.03,7.013,18]nonadeca-1(12),13,15,17-tetraene-4,6-dione](/img/structure/B7972500.png)
![(3Z)-3-[(2-iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B7972501.png)

![Potassium [3-(benzyloxy)-4-cyanophenyl]trifluoroboranuide](/img/structure/B7972515.png)
